![molecular formula C9H14N2O2 B4432235 N-(sec-butyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4432235.png)
N-(sec-butyl)-5-methyl-3-isoxazolecarboxamide
説明
N-(sec-butyl)-5-methyl-3-isoxazolecarboxamide, commonly known as SBI-553, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications. SBI-553 is a selective inhibitor of the protein kinase CK1ε, which has been implicated in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
SBI-553 selectively inhibits CK1ε, which is a serine/threonine protein kinase that regulates various cellular processes, including cell cycle progression, DNA repair, and circadian rhythm. CK1ε has been shown to play a role in various diseases, including cancer and neurodegenerative diseases. By inhibiting CK1ε, SBI-553 can modulate these disease processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
SBI-553 has been shown to have various biochemical and physiological effects. In cancer cells, SBI-553 inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In animal models of Alzheimer's disease, SBI-553 improves cognitive function and reduces amyloid-beta deposition. In animal models of Parkinson's disease, SBI-553 protects dopaminergic neurons and improves motor function. These effects suggest that SBI-553 has potential therapeutic applications in various diseases.
実験室実験の利点と制限
One of the advantages of SBI-553 is its high selectivity for CK1ε, which reduces the potential for off-target effects. Additionally, SBI-553 has been optimized for yield and purity, making it a viable option for further research. However, one of the limitations of SBI-553 is its low solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for SBI-553.
将来の方向性
There are several future directions for research on SBI-553. One area of research is the development of more potent and selective CK1ε inhibitors. Additionally, more research is needed to determine the optimal dosage and administration route for SBI-553 in various disease models. Another area of research is the development of SBI-553 as a potential adjuvant therapy for cancer treatment. Finally, more research is needed to determine the potential therapeutic applications of SBI-553 in other diseases, such as diabetes and cardiovascular disease.
Conclusion:
SBI-553 is a small molecule drug that selectively inhibits CK1ε, which has been implicated in various diseases, including cancer and neurodegenerative diseases. SBI-553 has been extensively studied for its potential therapeutic applications, including cancer treatment and neurodegenerative disease therapy. While there are some limitations to the use of SBI-553, such as low solubility, it has potential as a therapeutic option for various diseases. Future research on SBI-553 will focus on developing more potent and selective CK1ε inhibitors, determining optimal dosages and administration routes, and exploring its potential therapeutic applications in other diseases.
科学的研究の応用
SBI-553 has been extensively studied for its potential therapeutic applications. One of the main areas of research is cancer, where CK1ε has been shown to play a role in tumor growth and progression. SBI-553 has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, SBI-553 has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Another area of research is neurodegenerative diseases, where CK1ε has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. SBI-553 has been found to improve cognitive function in animal models of Alzheimer's disease and to protect dopaminergic neurons in animal models of Parkinson's disease. These findings suggest that SBI-553 could be a potential therapeutic option for these diseases.
特性
IUPAC Name |
N-butan-2-yl-5-methyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-6(2)10-9(12)8-5-7(3)13-11-8/h5-6H,4H2,1-3H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHBUWLXLODMJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NOC(=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。